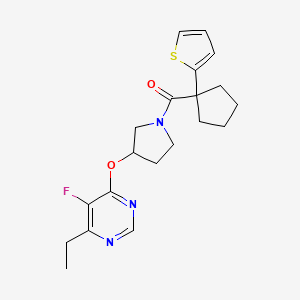

![molecular formula C21H23N3O3S B2800662 Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923138-72-1](/img/structure/B2800662.png)

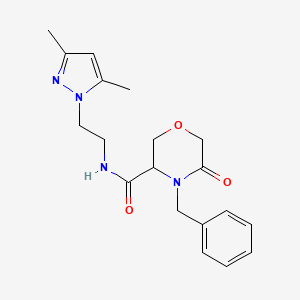

Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of pyrimidine, a class of compounds known for their wide range of pharmacological effects, including antiviral, anticancer, antioxidant, and antimicrobial activity . It’s part of a series of novel triazole-pyrimidine-based compounds that have been studied for their neuroprotective and anti-neuroinflammatory properties .

Molecular Structure Analysis

The molecular structure of this compound, like other triazole-pyrimidine-based compounds, has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Unfortunately, the specific details for this compound aren’t available in the retrieved papers.Applications De Recherche Scientifique

Synthesis of Novel Pyrido and Thieno Pyrimidine Derivatives

Research conducted by Ahmed (2002, 2003) focused on the synthesis of new pyrido and thieno pyrimidine derivatives, showcasing the versatility of these compounds in generating a variety of biologically active molecules. These studies highlight the chemical reactions used to create complex structures, which may offer a foundation for developing new drugs with enhanced efficacy against various diseases (E. Ahmed, 2002; E. Ahmed, 2003).

Antimicrobial and Anticancer Activity

The synthesis and evaluation of antimicrobial activity of certain pyrimidine glycosides have been explored, highlighting the potential of these compounds in addressing bacterial and fungal infections (H. El‐Sayed et al., 2008). Furthermore, the creation of heterocycles using thiophene incorporated thioureido substituent as precursors demonstrates promising anticancer activities against colon HCT-116 human cancer cell lines, emphasizing the role of such compounds in cancer research (M. Abdel-Motaal et al., 2020).

Innovative Synthesis Methods

Studies by Nikalje et al. (2017) and Tiwari et al. (2018) have introduced novel synthesis methods utilizing ionic liquids and green protocols, respectively, for producing chromone-pyrimidine coupled derivatives. These methodologies not only highlight the efficiency and eco-friendliness of the synthesis process but also open new avenues for drug development with potential antimicrobial and anticancer properties (A. P. Nikalje et al., 2017; S. Tiwari et al., 2018).

Structural and Spectroscopic Characterization

The crystal structure and spectroscopic characterization of related compounds have been thoroughly investigated, providing valuable information on the molecular geometry and electronic properties. Such studies are crucial for understanding the interaction mechanisms of these compounds with biological targets, thereby informing drug design and synthesis strategies (A. Pekparlak et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . They interact with active residues of ATF4 and NF-kB proteins .

Mode of Action

Similar compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

Similar compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have shown significant anti-neuroinflammatory properties and promising neuroprotective activity .

Propriétés

IUPAC Name |

ethyl 7-methyl-5-(4-methylphenyl)-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-5-11-28-21-23-18-17(19(25)24-21)16(14-9-7-12(3)8-10-14)15(13(4)22-18)20(26)27-6-2/h5,7-10,16H,1,6,11H2,2-4H3,(H2,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHVCLJQTUFDBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C)C(=O)NC(=N2)SCC=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2800579.png)

![Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2800582.png)

![1-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2800587.png)

![2-Chloro-1-[3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]pyrrolidin-1-yl]propan-1-one](/img/structure/B2800591.png)

![4-Imino-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B2800600.png)

![N-(4-methoxyphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2800601.png)